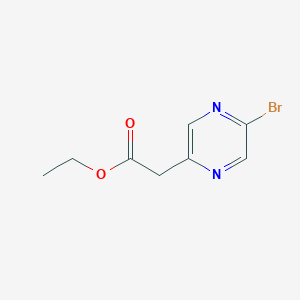![molecular formula C12H19NO2 B2394331 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one CAS No. 2361639-26-9](/img/structure/B2394331.png)
1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one, also known as TTA, is a synthetic compound with potential therapeutic applications. It belongs to the class of spiro compounds and has been studied extensively for its pharmacological properties.
Mechanism Of Action
1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one's mechanism of action is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been shown to activate PPARγ and to regulate the expression of genes involved in glucose and lipid metabolism.
Biochemical And Physiological Effects
1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been shown to have anti-cancer effects by inducing apoptosis and inhibiting tumor growth.
Advantages And Limitations For Lab Experiments
1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one is stable and can be stored for long periods without degradation. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been extensively studied, and its pharmacological properties are well characterized. However, 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the pharmacological properties of natural compounds. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one's mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one. One direction is to further investigate 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one's mechanism of action and its effects on gene expression. Another direction is to explore 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one's potential therapeutic applications in other diseases, such as neurodegenerative diseases. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one's effects on cognitive function and neuroprotection suggest that it may have potential in these areas. Additionally, it may be interesting to investigate the potential of 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one in combination with other drugs for synergistic effects. Finally, future research may focus on the development of 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one derivatives with improved pharmacological properties.
Synthesis Methods
1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one can be synthesized in a few steps starting from commercially available materials. The synthesis method involves the reaction of 2,4-pentanedione with 1,2-diaminocyclohexane to form a spiro intermediate, which is then reacted with ethyl chloroacetate to form 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one. The synthesis of 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been optimized to yield high purity and high yield.
Scientific Research Applications
1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been extensively studied for its pharmacological properties. It has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and obesity. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
properties
IUPAC Name |
1-(1-oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-8-3-5-12(7-9-13)6-4-10-15-12/h2H,1,3-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMMNQMJZWEQMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2(CCCO2)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

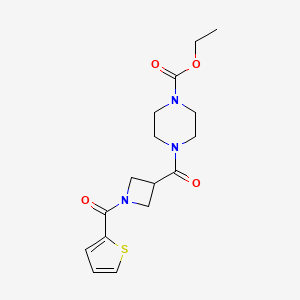
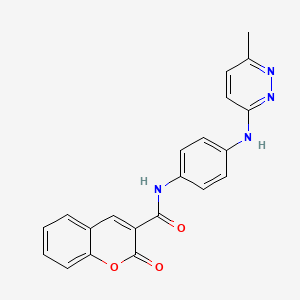
![2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2394251.png)
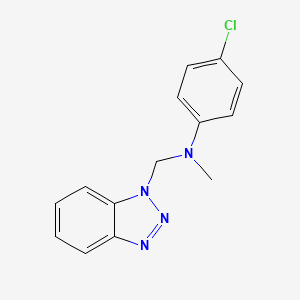
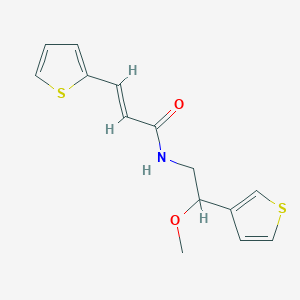
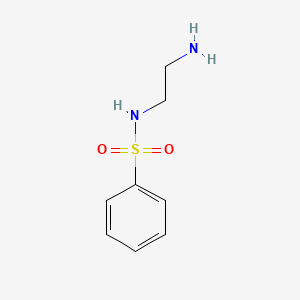
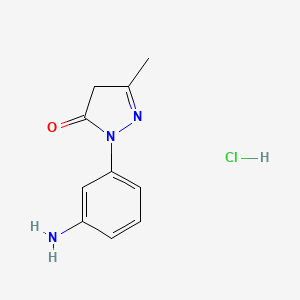
![[2-(Pyrrolidin-1-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2394260.png)
![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2394261.png)
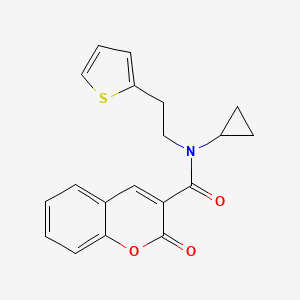
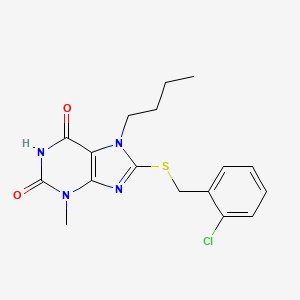

![N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2394268.png)
